molecular formula C6H14N2OS B6236010 2-(methylamino)-4-(methylsulfanyl)butanamide CAS No. 1218141-31-1

2-(methylamino)-4-(methylsulfanyl)butanamide

Cat. No.: B6236010
CAS No.: 1218141-31-1
M. Wt: 162.26 g/mol
InChI Key: JBYSNNKPWGZSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylamino)-4-(methylsulfanyl)butanamide is an organic compound that contains both amine and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-4-(methylsulfanyl)butanamide typically involves the reaction of 4-(methylsulfanyl)butanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general steps include:

  • Activation of the carboxylic acid group of 4-(methylsulfanyl)butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
  • Addition of methylamine to the activated carboxylic acid to form the amide bond.
  • Purification of the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the methylamino group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

2-(methylamino)-4-(methylsulfanyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylamino)-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethylamino)-4-(methylsulfanyl)butanamide
  • 2-(methylamino)-4-(ethylsulfanyl)butanamide
  • 2-(methylamino)-4-(methylsulfanyl)pentanamide

Uniqueness

2-(methylamino)-4-(methylsulfanyl)butanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1218141-31-1

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

2-(methylamino)-4-methylsulfanylbutanamide

InChI

InChI=1S/C6H14N2OS/c1-8-5(6(7)9)3-4-10-2/h5,8H,3-4H2,1-2H3,(H2,7,9)

InChI Key

JBYSNNKPWGZSDM-UHFFFAOYSA-N

Canonical SMILES

CNC(CCSC)C(=O)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.